2,5-dichloro-N-methylaniline hydrochloride

Descripción

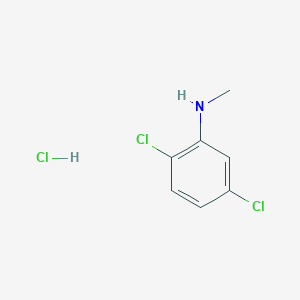

2,5-Dichloro-N-methylaniline hydrochloride (C₇H₇Cl₂N) is a chlorinated aromatic amine derivative characterized by two chlorine atoms at the 2- and 5-positions of the benzene ring and a methyl group attached to the nitrogen atom. Its molecular structure (SMILES: CNC1=C(C=CC(=C1)Cl)Cl) enables versatile reactivity, making it a critical intermediate in synthesizing pharmaceuticals, agrochemicals, and dyes . The compound’s electron-withdrawing chlorine substituents enhance its electrophilic properties, facilitating nucleophilic substitution reactions in multi-step organic syntheses .

Propiedades

IUPAC Name |

2,5-dichloro-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N.ClH/c1-10-7-4-5(8)2-3-6(7)9;/h2-4,10H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYJHQCCZQKENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672563 | |

| Record name | 2,5-Dichloro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193389-58-0 | |

| Record name | 2,5-Dichloro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Catalytic Hydrogenation of 2,5-Dichloronitrobenzene

-

- Involves hydrogenation of 2,5-dichloronitrobenzene using a catalyst such as palladium or platinum in ethanol.

- The reaction is carried out in a Schlenk tube under a hydrogen atmosphere at approximately 60°C.

- Hydrazine hydrate or ammonia can be used as reducing agents.

-

- Catalyst: 20 mg of Pd/C or Pt/C

- Temperature: 60°C

- Solvent: Ethanol

- Reducing agents: Hydrazine hydrate (4 mol) or ammonia (NH3·BH3)

-

- High yields (up to 90%) reported, with purity confirmed via NMR and chromatography.

Reduction Using Metal Under Acidic Conditions

-

- 2,5-Dichloronitrobenzene is reacted with zinc powder or iron filings in the presence of hydrochloric acid.

- The mixture is heated to 90–105°C, with simultaneous recovery of aniline via steam distillation.

- The reaction typically lasts 3–5 hours, with pH maintained at 4.5–5.5.

-

- Molar ratio of catalyst to substrate: 1:2.38

- Reaction temperature: 90–105°C

- Yield: Approximately 85–90%

- The process is favored for its simplicity and scalability.

Functionalization to N-Methyl Derivative

Methylation of 2,5-Dichloroaniline

-

- N-methylation can be achieved through methylation agents such as methyl iodide or dimethyl sulfate.

- Alternatively, methylation using methylamine in the presence of formaldehyde under reductive conditions is also documented.

-

- Dissolve 2,5-dichloroaniline in a suitable solvent like ethanol.

- Add methylating agent (e.g., methyl iodide) and a base such as potassium carbonate.

- Stir at room temperature or slightly elevated temperature (around 50°C) for several hours.

-

- Molar ratio of methylating agent to amine: 1.1:1

- Reaction time: 4–6 hours

- Yield: Approximately 80–90% of N-methylated product.

Formation of Hydrochloride Salt

Acidic Salt Formation

-

- Dissolve the N-methylated amine in water.

- Add hydrochloric acid dropwise until the pH reaches 1–2.

- The resulting solution is concentrated or cooled to precipitate the hydrochloride salt.

-

- The product is isolated via filtration, washed with cold water, and dried under vacuum.

-

- The molar ratio of HCl to amine is typically 1:1.

- The process yields high purity of 2,5-dichloro-N-methylaniline hydrochloride .

Summary Data Table

| Step | Method | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| 1 | Catalytic hydrogenation | 2,5-dichloronitrobenzene, Pd/C | 60°C, H2 atmosphere | 85–90% | High purity, scalable |

| 2 | Metal reduction | 2,5-dichloronitrobenzene, Zn/Fe, HCl | 90–105°C, 3–5 hrs | 85–90% | Cost-effective, simple |

| 3 | N-methylation | 2,5-dichloroaniline, methyl iodide, K2CO3 | Room to 50°C, 4–6 hrs | 80–90% | Efficient for N-methylation |

| 4 | Hydrochloride salt formation | N-methylated amine, HCl | Aqueous, room temp | Quantitative | Purity and crystallinity |

Research Findings and Notes

- Industrial Relevance: The catalytic hydrogenation route is preferred for large-scale synthesis due to its high yield and cleaner process, minimizing by-products.

- Environmental Considerations: Metal reduction methods generate waste acids and metal salts, requiring proper waste management.

- Efficiency Factors: The choice of methylation reagent and reaction conditions significantly influences yield and purity; methyl iodide offers high efficiency but requires careful handling.

- Purification: Crystallization from ethanol or water ensures high purity of the final hydrochloride salt, which is crucial for subsequent applications.

Análisis De Reacciones Químicas

Types of Reactions

2,5-dichloro-N-methylaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .

Aplicaciones Científicas De Investigación

2,5-dichloro-N-methylaniline hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in biochemical assays and as a reagent in molecular biology experiments.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 2,5-dichloro-N-methylaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the context of its use. The pathways involved in its mechanism of action are often studied to understand its effects at the molecular level .

Comparación Con Compuestos Similares

Substituent Variations: Chlorine vs. Methyl Groups

2,5-Dimethylaniline Hydrochloride (C₈H₁₂ClN) serves as a structural analog where chlorine atoms are replaced by methyl groups. This substitution alters the compound’s electronic and steric properties:

- Electron Effects: Chlorine’s electronegativity increases electrophilicity, enhancing reactivity in aryl halide coupling reactions. Methyl groups, being electron-donating, reduce reactivity but improve solubility in non-polar solvents .

- Applications : While 2,5-dichloro-N-methylaniline hydrochloride is favored in agrochemical synthesis (e.g., herbicides), the dimethyl variant finds niche roles in dye production due to its reduced halogenated waste .

Positional Isomerism: Dichloro Derivatives

- 2,3-Dichlorobenzylamine (C₇H₇Cl₂N): Despite sharing the same molecular formula, the 2,3-dichloro substitution pattern shifts reactivity toward benzylamine-based pharmaceuticals. This compound boasts 593 patents, highlighting its prominence in drug discovery compared to the 56 patents for this compound .

- 4,5-Dichloro-2-Methylaniline : Positional isomerism here directs applications to polymer stabilizers and corrosion inhibitors, leveraging chlorine’s oxidative resistance .

Functional Group Modifications: Methoxy Substitutions

2-Chloro-3,5-dimethoxyaniline Hydrochloride introduces methoxy groups, increasing steric hindrance and altering hydrogen-bonding capacity. This compound (similarity score: 0.93 to the target molecule) is utilized in specialty dyes and photoresist materials, where electron-rich aromatic systems are critical .

Patent and Commercial Landscape

A comparative analysis of patent activity and commercial status reveals key trends:

The high patent count for 2,3-dichlorobenzylamine underscores its dominance in pharmaceutical innovation, whereas the discontinuation of this compound suggests shifting industrial priorities or regulatory challenges .

Actividad Biológica

2,5-Dichloro-N-methylaniline hydrochloride is a chemical compound belonging to the aniline family, characterized by the presence of two chlorine atoms at positions 2 and 5 on the aromatic ring, along with a methyl group attached to the nitrogen atom. This compound has garnered attention in various biological studies due to its potential therapeutic applications and biological activities.

- Molecular Formula : C₇H₈Cl₂N

- CAS Number : 1423029-60-0

- Molecular Weight : 179.1 g/mol

The hydrochloride form enhances its solubility in water, making it suitable for biological assays and applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The presence of chlorine atoms in its structure is believed to enhance its reactivity and interaction with microbial targets.

Cytotoxicity Against Cancer Cells

The compound has also been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies show that it can induce apoptosis in certain cancer cells, making it a candidate for further pharmacological exploration. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values : Varying concentrations were tested, with significant cytotoxicity observed at higher doses.

Case Studies and Research Findings

Several case studies have highlighted the biological impacts of this compound:

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion and broth microdilution methods were employed.

- Results : Showed significant inhibition zones for both types of bacteria, indicating strong antimicrobial potential.

-

Cytotoxicity Assessment :

- Objective : To assess the cytotoxic effects on human cancer cell lines.

- Methodology : MTT assay was utilized to determine cell viability post-treatment.

- Results : Indicated a dose-dependent decrease in cell viability, with IC50 values suggesting effective cytotoxicity at concentrations above 50 µM.

-

Mechanistic Studies :

- Investigations into the mechanisms of action revealed that the compound may interfere with cellular signaling pathways associated with apoptosis and cell proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,4-Dichloro-N-methylaniline | C₇H₈Cl₂N | Chlorine at positions 2 and 4; different reactivity patterns. |

| 3,5-Dichloro-N-methylaniline | C₇H₈Cl₂N | Chlorine at positions 3 and 5; may exhibit different biological activities. |

| N,N-Dimethyl-2,6-dichloroaniline | C₉H₁₀Cl₂N | Contains two methyl groups on nitrogen; altered solubility and reactivity. |

Safety and Toxicity Considerations

While promising, the biological activities of this compound must be balanced with safety considerations. Reports indicate potential irritant properties and toxicity upon prolonged exposure.

- Toxicological Data : Animal studies have shown adverse effects at high doses, including liver and kidney damage.

- Regulatory Status : The compound is subject to regulatory scrutiny due to its potential health risks.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,5-dichloro-N-methylaniline hydrochloride in academic laboratories?

- Methodological Answer: The synthesis typically involves sequential chlorination and methylation steps. For example, chlorination of N-methylaniline derivatives using chlorinating agents (e.g., Cl2 or SO2Cl2) under controlled temperatures (0–5°C) can yield dichloro intermediates. Subsequent hydrochlorination with HCl gas in anhydrous ethanol may form the hydrochloride salt. Reaction monitoring via thin-layer chromatography (TLC) and intermediate purification via recrystallization are critical . Similar multi-step protocols are validated for structurally related hydrochlorides like articaine hydrochloride .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer: Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions and absence of byproducts.

- High-Performance Liquid Chromatography (HPLC): Compare retention times with pharmacopeial reference standards (e.g., USP/NF guidelines) to assess purity .

- Melting Point Analysis: Sharp melting points (±2°C deviation) indicate high crystallinity and purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation risks, as hydrochloride salts may release HCl vapors under heating .

- Waste Disposal: Segregate halogenated waste and collaborate with certified chemical disposal services to comply with environmental regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer:

- Design of Experiments (DoE): Systematically vary parameters (temperature, stoichiometry, solvent polarity) to identify optimal conditions. For example, elevated temperatures (40–60°C) during methylation may enhance reaction rates but risk side reactions.

- Catalyst Screening: Test Lewis acids (e.g., FeCl3) to accelerate chlorination while minimizing over-chlorination .

- In-Process Monitoring: Use TLC or inline IR spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What analytical strategies can resolve contradictions in stability data for this compound under varying storage conditions?

- Methodological Answer:

- Accelerated Stability Studies: Expose the compound to elevated temperatures (40°C) and humidity (75% RH) for 1–3 months. Monitor degradation via HPLC to identify impurity profiles .

- Mass Spectrometry (MS): Characterize degradation products (e.g., dechlorinated or oxidized species) to pinpoint instability mechanisms .

- Crystallography: Compare crystal structures before and after storage to detect hygroscopicity-induced phase changes .

Q. How can researchers develop validated analytical methods for detecting trace impurities in this compound?

- Methodological Answer:

- Impurity Profiling: Synthesize potential byproducts (e.g., 2,4-dichloro isomers) as reference standards for HPLC calibration .

- Limit of Detection (LOD): Optimize UV detector wavelengths (e.g., 254 nm for aromatic amines) and mobile phase gradients (acetonitrile/water with 0.1% TFA) to achieve sub-ppm sensitivity .

- Forced Degradation Studies: Expose the compound to acidic, basic, oxidative, and photolytic stress to validate method robustness .

Methodological Notes

- Synthesis Optimization: Prioritize green chemistry principles (e.g., solvent-free reactions or microwave-assisted synthesis) to reduce waste and energy consumption .

- Data Interpretation: Cross-reference spectral data with databases like Ashford’s Dictionary of Industrial Chemicals to resolve structural ambiguities .

- Regulatory Compliance: Align analytical protocols with USP/NF guidelines for pharmaceutical-grade validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.